BenchChemオンラインストアへようこそ!

2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline

Medicinal Chemistry Opioid Receptor Pharmacology Structure-Activity Relationship (SAR)

This synthetic heterocyclic small molecule (CAS 2200212-21-9) belongs to the substituted-quinoxaline-type piperidine compound class originally disclosed by Purdue Pharma L.P. It is distinguished from closely related analogs by its non-bridged piperidine-carbonyl-quinoxaline linker and its 3-methylpyridin-2-yloxy methyl substituent. This specific regiochemistry offers distinct torsional, electronic, and hydrogen-bonding profiles versus other isomers (e.g., the 4-yloxy regioisomer), directly impacting opioid receptor subtype selectivity (kappa, mu, ORL-1). Sourced as a high-purity tool compound or reference standard, it is ideally deployed in competitive binding assays to establish structure-activity relationships (SAR) around this scaffold class, enabling precise quantification of the pharmacophoric contribution of this specific substituent. Order to benchmark your SAR exploration.

Molecular Formula C21H22N4O2
Molecular Weight 362.433
CAS No. 2200212-21-9
Cat. No. B2689830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline
CAS2200212-21-9
Molecular FormulaC21H22N4O2
Molecular Weight362.433
Structural Identifiers
SMILESCC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3
InChIInChI=1S/C21H22N4O2/c1-15-5-4-10-22-20(15)27-14-16-8-11-25(12-9-16)21(26)19-13-23-17-6-2-3-7-18(17)24-19/h2-7,10,13,16H,8-9,11-12,14H2,1H3
InChIKeyGHUDLDSPDZLTSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline (CAS 2200212-21-9): A Structurally Defined Quinoxaline-Piperidine Research Compound


The compound 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline (CAS 2200212-21-9, molecular formula C21H22N4O2) [1] is a synthetic heterocyclic small molecule belonging to the substituted-quinoxaline-type piperidine compound class, originally disclosed by Purdue Pharma L.P. as part of a series targeting opioid and opioid receptor-like (ORL-1) receptors [2]. Its structure features a quinoxaline core connected via a carbonyl bridge to a piperidine ring that carries a 3-methylpyridin-2-yloxy methyl substituent, distinguishing it from closely related analogs that differ in linker chemistry, pyridine substitution pattern, or piperidine bridge configuration [2].

Why Substituted-Quinoxaline Piperidine Analogs Cannot Be Considered Interchangeable Procurement Candidates for CAS 2200212-21-9


Within the Purdue Pharma substituted-quinoxaline piperidine patent estate, multiple structural sub-series exist that differ in the nature of the piperidine (simple vs. bridged), the presence or absence of a carbonyl linker, and the regiochemistry of the pendant heteroaryl group. These modifications are chemically non-trivial: for instance, the piperidine-carbonyl-quinoxaline linkage in the target compound [1] imparts different torsional and electronic properties compared to direct C–C-linked analogs. Similarly, the 3-methylpyridin-2-yloxy substituent presents a distinct hydrogen-bonding surface and steric profile versus the 4-yloxy isomer (e.g., CAS 2640836-06-0) [2]. Quantitative affinity data from the broader patent family demonstrate that even modest positional changes can alter opioid receptor subtype selectivity profiles [2]; therefore, substituting one member of this class for another without confirmatory pharmacological data risks invalidating comparative experimental results.

Quantitative Differentiation Evidence for 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline (CAS 2200212-21-9)


Structural Differentiation: Carbonyl-Linked Quinoxaline-Piperidine Backbone vs. Non-Carbonyl Analogs

The target compound features a carbonyl (C=O) bridge linking the quinoxaline C2-position to the piperidine nitrogen, placing it in the 'piperidine-1-carbonyl-quinoxaline' subclass of US8846929B2. In contrast, the analog 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline (CAS 2640836-06-0) employs a direct C–N bond between the piperidine nitrogen and the quinoxaline ring, lacking the carbonyl spacer [1]. The carbonyl group alters the electron density of the quinoxaline ring and introduces a hydrogen-bond acceptor that can engage with receptor binding pockets differently. No direct head-to-head binding comparison between these two specific compounds is publicly available at this time. However, the Purdue Pharma patent discloses that within the broader series, the presence of a carbonyl at this position influences potency at kappa- and mu-opioid receptors, with examples in US8846929B2 showing Ki values ranging from sub-nanomolar to >10,000 nM depending on the presence and nature of the linker [1]. The 3-methylpyridin-2-yloxy moiety of the target compound is also distinct from the 4-yloxy regioisomer, potentially affecting sigma receptor affinity based on reported data for similar 2- vs. 4-substituted pyridine-containing piperidines [2].

Medicinal Chemistry Opioid Receptor Pharmacology Structure-Activity Relationship (SAR)

Opioid Receptor Class-Level Binding Inference from the Purdue Pharma Quinoxaline-Piperidine Patent Estate

US8846929B2 provides radioligand binding assay data for a panel of quinoxaline-piperidine compounds at the human kappa-opioid receptor (KOR), mu-opioid receptor (MOR), and ORL-1 receptor. Representative compounds within this patent exhibit KOR Ki values ranging from 0.05 nM to >10,000 nM [1]. The BindingDB-derived entry for one non-bridged quinoxaline-piperidine compound from this series (BDBM97711, US8846929 Example compound) shows a KOR Ki of 2,691 nM measured by radioligand binding at pH 7.4 [2]. The target compound (CAS 2200212-21-9) is structurally more elaborated than BDBM97711, incorporating the 3-methylpyridin-2-yloxy methyl substituent that would be expected to further modulate lipophilicity and receptor interactions. Because the patent explicitly claims the general formula (I) and (II) encompassing the target compound for pain treatment, and demonstrates that substituent variation on the piperidine nitrogen and quinoxaline core yields >1000-fold differences in KOR affinity, the exquisite sensitivity of binding affinity to precise substitution pattern is established [1]. However, the exact Ki or functional activity values for CAS 2200212-21-9 have not been publicly reported in a peer-reviewed journal or accessible database.

Opioid Receptor Binding ORL-1 Modulation Pain Pharmacology

Piperidine Conformational Profile: Non-Bridged vs. Bridged-Piperidine Quinoxaline Analogs

The target compound contains a simple, non-bridged piperidine ring, in contrast to many later-generation Purdue Pharma ORL-1 modulators disclosed in US9145408B2 and US8476271 that feature a bridged-piperidine (e.g., 2,6-diazabicyclo[3.1.1]heptane or 8-aza-bicyclo[3.2.1]octane) core [1]. The bridged-piperidine series was specifically developed to improve ORL-1 receptor selectivity over classical opioid receptors (mu, kappa, delta) and to reduce off-target effects [1]. The non-bridged piperidine in the target compound is more conformationally flexible, which may permit binding to a broader range of opioid receptor subtypes but potentially at the cost of ORL-1 selectivity relative to bridged analogs. The US9145408B2 patent explicitly claims that the bridged structure provides 'unexpectedly superior ORL-1 selectivity' compared to non-bridged counterparts [1]. Quantitative selectivity ratios for the target compound are not publicly available, but the class-level trend indicates that selection of a non-bridged scaffold represents a deliberate choice favoring conformational flexibility and broader receptor engagement over subtype selectivity.

Conformational Analysis ORL-1 Selectivity Drug Design

Recommended Research and Industrial Application Scenarios for 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline (CAS 2200212-21-9)


Opioid Receptor Subtype Profiling and SAR Expansion Studies

Based on its placement within the Purdue Pharma quinoxaline-piperidine patent family, the compound is best deployed as a tool compound or reference standard in opioid receptor binding assays targeting kappa, mu, and ORL-1 subtypes. Researchers seeking to expand the SAR around non-bridged piperidine-quinoxaline-carbonyl scaffolds can use this compound as a benchmark to compare the effects of the 3-methylpyridin-2-yloxy substituent against other aryloxy variants. The commercially available 4-yloxy regioisomer (CAS 2640836-06-0) provides a direct positional comparator for receptor subtype selectivity studies [1]. This application is supported by the extensive patent disclosure that establishes the sensitivity of opioid receptor affinity to the nature of the piperidine substituent [1].

Medicinal Chemistry Hit-to-Lead Optimization of Non-Bridged Quinoxaline-Piperidine Analgesic Candidates

The compound serves as an advanced intermediate or lead-like scaffold in medicinal chemistry programs targeting pain, anxiety, or other neurological conditions modulated by opioid and ORL-1 receptors. Its non-bridged piperidine core offers greater synthetic tractability and conformational sampling compared to bridged-piperidine clinical candidates, making it a practical starting point for parallel library synthesis. The carbonyl linker provides a metabolic soft spot that can be modulated or replaced during lead optimization, while the 3-methylpyridin-2-yloxy group serves as a handle for introducing additional functionality [2]. Industrial users procuring this compound should do so with the expectation that its pharmacological profile must be experimentally determined, as no public binding or functional data exist for the exact structure [2].

Analytical Reference Standard for Quinoxaline-Piperidine Compound Identification and Purity Assessment

Given its well-defined structure and molecular formula (C21H22N4O2, MW 362.43 g/mol), CAS 2200212-21-9 can function as a chromatographic or mass spectrometry reference standard for analytical laboratories developing purity methods for the broader quinoxaline-piperidine compound class. Its unique retention time, mass fragmentation pattern, and UV absorption profile (expected from the quinoxaline chromophore) enable it to serve as a system suitability standard for HPLC and LC-MS methods applied to this chemical series [1].

Chemical Biology Probe for Deconvoluting Pyridyl-Oxy Substituent Effects on Receptor Binding

The 3-methylpyridin-2-yloxy methyl substituent is a distinguishing feature of this compound relative to simpler quinoxaline-piperidine analogs that lack the pyridyl-oxy group. Chemical biologists can use this compound in competitive binding experiments to assess the contribution of this substituent to target engagement. Specifically, by comparing the binding displacement curves of this compound with those of analogs lacking the pyridyl-oxy moiety (e.g., the parent piperidine-1-carbonyl-quinoxaline without the methylpyridinyloxy substituent), researchers can estimate the free energy contribution of this substituent to receptor binding [1].

Quote Request

Request a Quote for 2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.